molecular formula C25H27N3O3S B11223473 N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11223473
M. Wt: 449.6 g/mol
InChI Key: BHVJVYWPLPQDFK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H27N3O3S/c1-31-16-15-28-23(30)18-10-4-3-9-17(18)21(25(28)13-7-2-8-14-25)22(29)27-24-26-19-11-5-6-12-20(19)32-24/h3-6,9-12,21H,2,7-8,13-16H2,1H3,(H,26,27,29)

InChI Key

BHVJVYWPLPQDFK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight379.44 g/mol
Molecular FormulaC20H17N3O3S
LogP3.0302
LogD2.9913
Polar Surface Area57.645 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. Specifically, compounds with similar structures have been shown to influence:

  • Ion channel activity: Interaction with CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and ENaC (Epithelial Sodium Channel) has been noted, which are crucial for ion transport in epithelial cells .
  • Hsp90 inhibition: Hsp90 is a chaperone protein implicated in cancer cell survival; compounds targeting Hsp90 have shown promise in cancer therapy .

Biological Activity and Efficacy

Recent studies have evaluated the biological effects of this compound on various cell lines and animal models:

  • Anticancer Activity:
    • In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • A study found that similar benzothiazole derivatives showed significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Properties:
    • The compound has been screened for antimicrobial activity against various bacterial strains. Results indicated moderate effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Neuroprotective Effects:
    • Preliminary research suggests that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Cancer Treatment: A clinical trial involving a similar benzothiazole derivative showed promising results in reducing tumor size in patients with advanced-stage cancer, supporting further investigation into its analogs .
  • Neurodegenerative Disease Research: A recent publication detailed the protective effects of a related compound against amyloid-beta-induced toxicity in neuronal cells, suggesting a mechanism that could be applicable to the compound .

Scientific Research Applications

Research indicates that N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide exhibits significant biological activities, particularly in the following areas:

1. Antidepressant Properties
Studies have demonstrated that derivatives of benzothiazole and isoquinoline can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Compounds similar to the target compound have shown promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

2. Anticholinesterase Activity
The compound may also possess anticholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. In vitro assays have shown that certain derivatives inhibit cholinesterase enzymes effectively, suggesting a potential role in enhancing cognitive function .

3. Anticancer Activity
The structural features of the compound suggest potential anticancer properties. Compounds with similar scaffolds have been reported to modulate protein kinase activity, which is vital for cancer cell proliferation and survival. This modulation could lead to the development of new cancer therapeutics targeting specific pathways involved in tumor growth .

Case Studies

Several studies have been conducted to evaluate the efficacy of compounds related to this compound.

Case Study 1: Neuroprotective Effects
A study focused on benzothiazole–isoquinoline derivatives showed that certain compounds displayed neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest a therapeutic avenue for treating neurodegenerative conditions complicated by oxidative damage .

Case Study 2: Inhibition of Cancer Cell Lines
Another research effort examined the anticancer properties of similar compounds against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis of structurally analogous benzothiazole-carboxamide derivatives typically involves coupling reactions between benzothiazole-2-amine and activated carboxylic acid intermediates. For example, derivatives in were synthesized via condensation of benzothiazole-3-carboxamide with substituted thiazolidinone precursors under reflux in ethanol, achieving yields of 37–70% . Key characterization steps include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and spirocyclic connectivity. For instance, in related compounds, aromatic protons in the isoquinoline moiety resonate at δ 7.2–8.5 ppm, while spirocyclic protons appear as multiplet signals around δ 1.5–2.8 ppm .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) in the carboxamide and oxo moieties are observed at 1650–1750 cm1^{-1} .
  • Chromatography : Flash column chromatography (e.g., ethyl acetate/hexane) is used for purification, with TLC monitoring (Rf_f values ~0.3–0.5) .

Q. How can HPLC methods be optimized for purity analysis of this compound?

Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is recommended. highlights methods for similar heterocycles, using UV detection at 254 nm and flow rates of 1.0 mL/min. Retention times for benzothiazole derivatives typically range 8–12 minutes. System suitability tests (peak symmetry, theoretical plates >2000) ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. For example, used DFT to analyze charge distribution in benzothiazole-thiourea hybrids, identifying nucleophilic sites at the carboxamide oxygen (partial charge: −0.45 e) . Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) can prioritize derivatives with favorable binding energies (<−7.0 kcal/mol). emphasizes integrating computational reaction path searches with experimental validation to accelerate discovery .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) provides unambiguous confirmation of spirocyclic geometry. resolved bond lengths (e.g., C=O: 1.21 Å) and torsion angles (<5° deviation from ideal values) in a benzothiazole analog .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals. For example, HSQC can confirm 13C^{13}C-1H^1H correlations for methoxyethyl sidechains (δ 3.3 ppm for CH3_3-O-) .

Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization behavior?

and demonstrate that benzothiazole derivatives form cocrystals via N–H···O and C–H···π interactions. In , the title compound exhibited a hydrogen-bonded dimer (N–H···O: 2.89 Å) and π-stacking between benzothiazole rings (3.5–3.9 Å spacing), stabilizing the crystal lattice . Solvent polarity (e.g., DMSO vs. ethanol) modulates these interactions, affecting crystal morphology and solubility.

Methodological Guidance for Contradiction Analysis

  • Reproducibility checks : Replicate synthesis under inert atmosphere (N2_2) to rule out oxidative byproducts .
  • Cross-validation : Combine LC-MS (for molecular ion confirmation) with elemental analysis (±0.3% tolerance for C, H, N) .

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